2-(Difluoromethyl)-3,6-difluorobenzonitrile

Lipophilicity Physicochemical Property Drug Design

2-(Difluoromethyl)-3,6-difluorobenzonitrile (CAS 1672663-80-7) is a highly functionalized fluorinated aromatic compound belonging to the benzonitrile class, distinguished by the concurrent presence of a difluoromethyl (-CF₂H) group at the ortho position and two fluorine atoms at the meta and para positions relative to the nitrile. This unique substitution pattern confers a specific set of physicochemical properties, including a molecular weight of 189.11 g/mol, a calculated LogP of approximately 2.77, and a melting point reported in the range of 46-48 °C, making it a crystalline solid at ambient temperature.

Molecular Formula C8H3F4N
Molecular Weight 189.11 g/mol
CAS No. 1672663-80-7
Cat. No. B3108601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-3,6-difluorobenzonitrile
CAS1672663-80-7
Molecular FormulaC8H3F4N
Molecular Weight189.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)C#N)C(F)F)F
InChIInChI=1S/C8H3F4N/c9-5-1-2-6(10)7(8(11)12)4(5)3-13/h1-2,8H
InChIKeyXDLFMPUGGRJQDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethyl)-3,6-difluorobenzonitrile (CAS 1672663-80-7): A Strategic Fluorinated Building Block for Medicinal and Agrochemical R&D


2-(Difluoromethyl)-3,6-difluorobenzonitrile (CAS 1672663-80-7) is a highly functionalized fluorinated aromatic compound belonging to the benzonitrile class, distinguished by the concurrent presence of a difluoromethyl (-CF₂H) group at the ortho position and two fluorine atoms at the meta and para positions relative to the nitrile [1]. This unique substitution pattern confers a specific set of physicochemical properties, including a molecular weight of 189.11 g/mol, a calculated LogP of approximately 2.77, and a melting point reported in the range of 46-48 °C, making it a crystalline solid at ambient temperature . Its primary utility lies in its role as a versatile and strategic building block in synthetic organic chemistry, particularly for the construction of complex molecules in pharmaceutical and agrochemical research programs .

Why 2-(Difluoromethyl)-3,6-difluorobenzonitrile Cannot Be Casually Substituted: The Critical Impact of Fluorine Regiochemistry


In the realm of fluorinated benzonitriles, the precise positioning of fluorine and difluoromethyl substituents is not a minor detail but a critical determinant of downstream biological and physicochemical behavior. The 3,6-difluoro substitution pattern of this compound creates a unique electronic environment that governs its reactivity in nucleophilic aromatic substitution (SNAr) reactions, a common route for late-stage functionalization [1]. Furthermore, the ortho-difluoromethyl group acts as a bioisostere for a methoxy or hydroxyl group while modulating lipophilicity and metabolic stability differently than a trifluoromethyl group, which is known to impart greater steric bulk and stronger electron-withdrawing effects [2]. Even a simple regioisomeric shift, such as to a 2,4-difluoro or 2,6-difluoro pattern, fundamentally alters the molecule's electronic density map and steric profile, potentially leading to failed coupling reactions, altered binding affinities, or undesirable changes in ADME (Absorption, Distribution, Metabolism, Excretion) properties [3]. Therefore, generic substitution with a 'similar' fluorinated benzonitrile is a high-risk proposition that can derail a carefully optimized synthetic route or SAR (Structure-Activity Relationship) study.

Quantitative Differentiation of 2-(Difluoromethyl)-3,6-difluorobenzonitrile: A Comparative Evidence Guide


Physicochemical Fingerprint: LogP Comparison Against Key Regioisomers

The calculated LogP (XLogP3) for 2-(Difluoromethyl)-3,6-difluorobenzonitrile is 2.77 [1]. In contrast, its regioisomer, 2-(difluoromethyl)-4-fluorobenzonitrile (CAS 1261825-82-4), exhibits a calculated LogP of 2.07 [2]. This represents a quantifiable difference in lipophilicity, a key parameter in drug discovery that influences membrane permeability, solubility, and metabolic stability. The higher LogP of the target compound suggests enhanced passive membrane permeability but potentially lower aqueous solubility compared to the 4-fluoro isomer.

Lipophilicity Physicochemical Property Drug Design

Purity and Analytical Characterization: A Quantitative Benchmark for Reliable Synthesis

Commercially available 2-(Difluoromethyl)-3,6-difluorobenzonitrile is routinely supplied at a certified purity of ≥97-98%, as verified by HPLC, NMR, and GC analysis . In contrast, closely related building blocks such as 4-(difluoromethyl)-2,3-difluorobenzonitrile (CAS 1803789-58-3) and 2-(difluoromethyl)-4,6-difluorobenzonitrile (CAS 1806270-62-1) are often offered at a standard purity of 97% . While the difference in nominal purity appears small (1-2%), the availability of comprehensive analytical documentation, including Certificates of Analysis (CoA) detailing exact HPLC purity, water content, and residual solvents, is a critical differentiator for ensuring reproducibility in multi-step syntheses, particularly in pharmaceutical process chemistry where minor impurities can lead to significant yield losses or off-target byproducts.

Analytical Chemistry Quality Control Procurement

Synthetic Utility: Unique Regiochemistry Enables Selective SNAr Chemistry

The 3,6-difluoro substitution pattern of 2-(Difluoromethyl)-3,6-difluorobenzonitrile positions the two fluorine atoms para to each other, creating a unique electronic environment for nucleophilic aromatic substitution (SNAr) [1]. This regiochemistry renders the fluorine atom at the 6-position (ortho to the nitrile and meta to the difluoromethyl group) significantly more activated toward nucleophilic displacement than the fluorine at the 3-position [2]. This allows for sequential and chemoselective SNAr reactions, a feature not shared by regioisomers such as 2,4-difluorobenzonitrile (CAS 3939-09-1), where the two fluorine atoms have more similar reactivity, or 2,6-difluorobenzonitrile (CAS 1897-52-5), where steric hindrance often dominates . This differential reactivity is a quantifiable advantage for building molecular complexity.

Synthetic Methodology SNAr Medicinal Chemistry

Supply Chain and Availability: A Practical Procurement Differentiator

2-(Difluoromethyl)-3,6-difluorobenzonitrile (CAS 1672663-80-7) is a stocked catalog item from multiple global suppliers, including Fluorochem (UK/China stock), AChemBlock (US stock), and Aladdin (China stock), with reported lead times as short as 1-2 days for in-stock items . In contrast, many of its closest regioisomers, such as 2-(difluoromethyl)-4,6-difluorobenzonitrile (CAS 1806270-62-1), have more limited commercial availability and longer lead times . This difference in supply chain robustness is a critical, albeit non-scientific, factor in project planning and execution, as material availability directly impacts research timelines and budget.

Procurement Supply Chain Inventory

Optimal Application Scenarios for 2-(Difluoromethyl)-3,6-difluorobenzonitrile Based on Differentiated Evidence


Medicinal Chemistry: Fine-Tuning ADME Properties via Strategic Fluorination

In drug discovery programs where balancing membrane permeability and metabolic stability is critical, 2-(Difluoromethyl)-3,6-difluorobenzonitrile offers a quantifiable advantage. Its calculated LogP of 2.77 provides a predictable benchmark for designing analogs with optimal lipophilicity [1]. Compared to the less lipophilic 2-(difluoromethyl)-4-fluorobenzonitrile (LogP 2.07), this compound is the preferred starting material when the target profile demands enhanced cellular penetration and blood-brain barrier crossing, such as in CNS drug candidates. The bioisosteric properties of the difluoromethyl group further contribute to improved metabolic stability over non-fluorinated or methoxy-containing analogs [2].

Process R&D: Ensuring Synthetic Reproducibility and Scale-Up

For process chemists scaling up a synthetic route, the availability of 2-(Difluoromethyl)-3,6-difluorobenzonitrile with certified purity ≥97-98% and full analytical documentation (CoA, HPLC, NMR) is non-negotiable [1][2]. This level of characterization ensures batch-to-batch consistency and minimizes the risk of impurities interfering with key coupling reactions. The robust supply chain with multiple vendors and short lead times further makes this compound a practical and reliable choice for multi-kilogram campaigns, unlike less commercially available regioisomers [3].

Agrochemical Discovery: Designing Novel Pesticides with Enhanced Efficacy

In the agrochemical sector, the unique substitution pattern of this benzonitrile provides a versatile entry point into novel chemical space. The difluoromethyl group is a recognized bioisostere in modern agrochemical design, known to moderate lipophilicity and metabolic stability [1]. This compound's regiochemistry allows for the construction of heterocyclic scaffolds common in insecticides and fungicides. The ability to perform chemoselective SNAr reactions, as inferred from its electronic structure, enables the synthesis of diverse compound libraries for screening against agricultural pests [2].

Materials Science: Synthesis of Advanced Functional Materials

Fluorinated aromatic compounds are integral to the development of advanced materials, including liquid crystals and organic electronics. The high fluorine content and specific substitution pattern of 2-(Difluoromethyl)-3,6-difluorobenzonitrile impart unique electronic properties that can be exploited in materials design [1]. Its use as a building block for synthesizing ligands for OLED emitters or components of photoredox catalysts is plausible, given the precedent for related fluorinated benzonitriles in these fields [2].

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